2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of methyl groups at positions 2 and 7, along with a carboxylic acid group at position 3, contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Another synthetic route involves the hydrogenation of pyrazolo[1,5-a]pyridines, followed by the closure of the pyrazole ring through cycloaddition reactions . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methyl groups and carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid
- 7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid
Uniqueness
2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of methyl groups at positions 2 and 7, which influence its chemical reactivity and biological activity. The carboxylic acid group at position 3 also provides a site for further chemical modifications, enhancing its versatility in various applications .
Properties
IUPAC Name |
2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-4-3-5-8-9(10(13)14)7(2)11-12(6)8/h6H,3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFSIQPPNGQFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C(=NN12)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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